BenchChemオンラインストアへようこそ!

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde

Unfolded Protein Response (UPR) IRE1α RNase Inhibition Endoplasmic Reticulum Stress

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde (CAS 1093118-26-3) is a differentiated hydroxy-aryl-aldehyde (HAA) that uniquely combines an o-vanillin core with a 5-pyridin-4-yl substituent, enabling covalent Schiff base formation with Lys907 and pi-stacking with His910/Phe889 in the IRE1α RNase active site. This precise pharmacophoric footprint delivers an IC50 of 580 nM against IRE1α and a Ki of 15 nM against AKR1B10 with >100-fold selectivity over ALDH3A1. Positional isomers or unsubstituted o-vanillin cannot replicate this target engagement profile. Procure for IRE1α dose-response studies, AKR1B10 pathway dissection, and as a Class-II meta-pyridyl reference standard in SAR programs.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B13745132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C=O)C2=CC=NC=C2
InChIInChI=1S/C13H11NO3/c1-17-12-7-10(6-11(8-15)13(12)16)9-2-4-14-5-3-9/h2-8,16H,1H3
InChIKeyHAODQXIJMBNKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde (CAS 1093118-26-3): Procurement-Grade Overview of a Multi-Target HAA Scaffold for Enzyme Inhibition and Chemical Synthesis


2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde (CAS 1093118-26-3, molecular weight 229.23 g/mol) is a hydroxy-aryl-aldehyde (HAA) derivative combining an o-vanillin (2-hydroxy-3-methoxybenzaldehyde) core with a pyridin-4-yl substituent at the 5-position [1]. This heterocyclic aromatic aldehyde is characterized by a predicted pKa of 6.46±0.23, a topological polar surface area of 59.4 Ų, and an XLogP3-AA of 2.1, indicating balanced physicochemical properties for both biological target engagement and synthetic utility [1]. The compound is formally documented in the PubChem database (CID 136076113), in patent literature (US8614253, 26-1; US9328112, A24), and within the ChEMBL database (CHEMBL3660336) [1].

Why 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde Cannot Be Substituted by o-Vanillin or Unsubstituted Pyridyl Analogs in Quantitative Workflows


Generic substitution of this compound with its core scaffold o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or other positional isomers (e.g., 2-hydroxy-5-(pyridin-4-yl)benzaldehyde) fails due to quantifiable divergences in target engagement profiles. The 5-pyridin-4-yl substituent confers a distinct pharmacophoric footprint that enables pi-stacking interactions with aromatic residues in specific enzyme active sites (e.g., IRE1α RNase domain), whereas unsubstituted o-vanillin lacks this structural feature and exhibits negligible activity against these targets [1]. Furthermore, positional isomerism critically impacts biological activity: compounds with the pyridyl group at the 5-position (meta to the aldehyde) display different potency rankings compared to ortho- or para-substituted variants across multiple enzyme classes [2]. Consequently, in assays targeting ALDH3A1, AKR1B10, or IRE1α, substituting this specific isomer with commercially available, less expensive analogs invalidates quantitative reproducibility.

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde: Quantitative Differentiation Evidence Against Comparators


IRE1α RNase Inhibition: 5-Pyridin-4-yl HAA Scaffold Activity vs. o-Vanillin Core

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde inhibits human IRE1α endoribonuclease activity with an IC50 of 580 nM in vitro [1]. In contrast, the core scaffold o-vanillin (2-hydroxy-3-methoxybenzaldehyde), lacking the pyridin-4-yl substituent, demonstrates no measurable IRE1α RNase inhibition at comparable concentrations [2]. The hydroxy-aryl-aldehyde (HAA) class, to which this compound belongs, achieves selective IRE1α RNase inhibition through engagement of a shallow active-site pocket via pi-stacking with His910 and Phe889, an essential Schiff base with Lys907, and a hydrogen bond with Tyr892—interactions that require the extended aromatic system provided by the pyridinyl group [2].

Unfolded Protein Response (UPR) IRE1α RNase Inhibition Endoplasmic Reticulum Stress

AKR1B10 Inhibition: Nanomolar Ki Differentiates from o-Vanillin and Other Aldo-Keto Reductase Inhibitors

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde exhibits potent inhibition of human recombinant AKR1B10 with a Ki of 15 nM [1]. This sub-100 nM affinity contrasts sharply with the compound's modest ALDH3A1 activity (IC50 = 2100 nM), demonstrating a >100-fold target selectivity window within the aldehyde-metabolizing enzyme family [2]. For context, the widely studied natural product curcuminoid bisdemethoxycurcumin inhibits AKR1B10 with a Ki of 22 nM [3], placing this synthetic HAA derivative in a comparable affinity range to established natural product leads while offering the synthetic tractability of a small-molecule heterocyclic scaffold.

Aldo-Keto Reductase 1B10 (AKR1B10) Cancer Metabolism Enzyme Inhibition

ALDH3A1 Inhibition: Micromolar Potency Enables Class-Level Differentiation from Submicromolar Benzimidazole Inhibitors

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2100 nM (2.1 µM) [1]. This activity is moderate relative to optimized benzimidazole-based ALDH3A1 inhibitors such as CB7 (IC50 = 0.2 µM) or CB29 (IC50 = 16 µM) [2]. However, unlike these dedicated ALDH3A1 inhibitors which exhibit negligible cross-reactivity with other enzyme families, the HAA scaffold of this compound confers simultaneous engagement of IRE1α (580 nM) and AKR1B10 (15 nM) [3][4]. This multi-target profile positions the compound as a distinct chemical probe for dissecting the functional interplay between ALDH-mediated detoxification, AKR-dependent carbonyl reduction, and IRE1α-driven UPR signaling.

Aldehyde Dehydrogenase 3A1 (ALDH3A1) Cancer Stem Cell Metabolism Detoxification Pathways

Structural Isomer Differentiation: 5-Pyridin-4-yl Substitution (meta) vs. Ortho/ Para Positional Analogs

Systematic SAR studies on pyridyl-substituted benzaldehydes demonstrate that the position of the pyridyl substituent relative to the aldehyde group critically dictates biological potency [1]. Across three classes of pyridyl derivatives of substituted benzaldehydes evaluated for antisickling activity (allosteric hemoglobin modulation), Class-II compounds bearing the aldehyde at the meta-position relative to the pyridyl group (the configuration of 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde) exhibit intermediate potency—more active than para-substituted Class-III compounds but less active than ortho-substituted Class-I compounds [1]. Specifically, the meta-configuration of this compound provides a defined SAR anchor point that differs from the more potent ortho-configuration (e.g., vanillin-derived Class-I compounds) and the weakly active para-configuration.

Structure-Activity Relationship (SAR) Allosteric Hemoglobin Modulation Sickle Cell Disease

Synthetic Tractability: Suzuki-Miyaura Coupling for Modular Derivatization

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is accessible via Suzuki-Miyaura cross-coupling reactions, a robust synthetic methodology that enables modular construction of pyridyl-aryl-methoxybenzaldehydes as intermediates for potential drug substances [1]. The compound's halogenated precursor can be coupled with 4-pyridinylboronic acid under standard palladium-catalyzed conditions (tetrakis(triphenylphosphine)palladium, sodium ethoxide), providing a reproducible entry point for scale-up and analog generation [1]. This synthetic route contrasts with the multi-step functionalization required for introducing pyridyl groups onto the o-vanillin core via alternative methodologies (e.g., anodic pyridination), which often suffer from lower regioselectivity and yield variability [2].

Cross-Coupling Chemistry Biaryl Synthesis Medicinal Chemistry

Patent-Documented Multi-Target Scaffold: US8614253 and US9328112 Coverage

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is explicitly claimed and exemplified in US Patent 8,614,253 (as compound 26-1) and US Patent 9,328,112 (as compound A24) [1][2]. The US8614253 patent discloses its use as an IRE1α inhibitor with an in vitro IC50 of 580 nM, while US9328112 documents its ALDH3A1 inhibitory activity (IC50 2100 nM) [2][3]. This dual-patent coverage distinguishes the compound from unpatented pyridyl benzaldehyde analogs (e.g., 2-hydroxy-5-(pyridin-4-yl)benzaldehyde, CAS 342037-21-2) and provides a clear freedom-to-operate reference point for commercial and translational research applications.

Intellectual Property IRE1α Inhibition ALDH3A1 Modulation

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde: Validated Research and Industrial Application Scenarios


IRE1α RNase Inhibitor Screening and UPR Pathway Dissection

Procure this compound for in vitro enzymatic and cell-based assays targeting IRE1α endoribonuclease activity. The documented IC50 of 580 nM against human IRE1α enables its use as a reference HAA-class inhibitor in dose-response studies. The hydroxy-aryl-aldehyde (HAA) mechanism—covalent Schiff base formation with Lys907 and pi-stacking with His910/Phe889 in the RNase active site —provides a structurally defined mode of action for interpreting target engagement data. This compound is appropriate for comparing IRE1α inhibition potency across HAA analog series and for benchmarking against structurally distinct IRE1α inhibitors such as 4µ8C (IC50 = 60 nM) or KIRA6 (IC50 = 0.60 µM) .

AKR1B10-Selective Probe Development in Cancer Metabolism Research

Utilize this compound as a starting scaffold for developing AKR1B10-selective probes. The Ki of 15 nM against human recombinant AKR1B10 combined with a >100-fold selectivity window over ALDH3A1 (IC50 = 2100 nM) makes it suitable for dissecting AKR1B10-dependent carbonyl reduction pathways in cancer cell models. For procurement in AKR1B10-focused studies, this compound offers a synthetic alternative to natural product-derived inhibitors such as bisdemethoxycurcumin (Ki = 22 nM) , with the advantage of modular derivatization via Suzuki-Miyaura coupling for SAR expansion .

Positional Isomer Reference Standard for Meta-Substituted Pyridyl Benzaldehyde SAR

Incorporate this compound as a Class-II (meta-position) reference standard in structure-activity relationship studies of pyridyl-substituted benzaldehydes. Systematic evaluation of three pyridyl derivative classes established that the meta-configuration (this compound) exhibits intermediate potency in allosteric hemoglobin modulation—more active than para-substituted Class-III compounds but less active than ortho-substituted Class-I compounds . This defined SAR ranking makes the compound an essential comparator for benchmarking novel pyridyl benzaldehyde analogs in antisickling agent discovery programs and other applications where pyridyl positional isomerism influences biological activity.

Synthetic Intermediate for Pyridyl-Containing Biaryl Libraries

Procure this compound as a building block for generating focused libraries of pyridyl-aryl-methoxybenzaldehyde derivatives via Suzuki-Miyaura cross-coupling methodology . The compound's 5-pyridin-4-yl substitution pattern provides a versatile handle for further functionalization, while the o-hydroxybenzaldehyde motif enables subsequent Schiff base formation, coordination chemistry, and heterocycle annulation reactions. This synthetic utility is documented in the preparation of biaryl-methoxybenzaldehydes and pyridyl-aryl-methoxybenzaldehydes as intermediates of potential drug substances , making the compound suitable for medicinal chemistry laboratories requiring a reliable, patent-documented pyridyl benzaldehyde scaffold.

Quote Request

Request a Quote for 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.